ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate
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Overview
Description
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the thermal reaction of 6H-1,3,5-oxathiazines with elemental sulfur . This method allows for the formation of the dithiazole ring structure, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted dithiazole derivatives.
Scientific Research Applications
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as inhibition of oxidative stress pathways or modulation of inflammatory responses .
Comparison with Similar Compounds
Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can be compared with other similar compounds, such as:
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]: This compound also contains a heterocyclic ring with nitrogen and sulfur atoms and has been studied for its antitumor activity.
3-[(Dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione:
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H5NO3S2 |
---|---|
Molecular Weight |
191.2 g/mol |
IUPAC Name |
ethyl 5-oxo-1,2,4-dithiazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO3S2/c1-2-9-4(7)3-6-5(8)11-10-3/h2H2,1H3 |
InChI Key |
MSNHJJQPCYKTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)SS1 |
Origin of Product |
United States |
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